Cas no 2361610-03-7 ((8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride)

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol hydrochloride is a chiral spirocyclic compound featuring a rigid azaspiro[4.5]decane core with hydroxyl groups at the 8 and 9 positions. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. Its stereospecific configuration (8R,9S) is critical for selective binding in medicinal chemistry, particularly in the development of receptor-targeted therapeutics. The spirocyclic structure offers conformational restraint, improving metabolic stability and bioavailability. This compound serves as a valuable intermediate for synthesizing bioactive molecules, including CNS agents and enzyme inhibitors. High purity and well-defined stereochemistry ensure reproducibility in research and drug development.
(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride structure
2361610-03-7 structure
商品名:(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride
CAS番号:2361610-03-7
MF:C9H18ClNO2
メガワット:207.69772195816
CID:6083155
PubChem ID:139026796

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride 化学的及び物理的性質

名前と識別子

    • Z3712417139
    • rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride
    • (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol hydrochloride
    • 2361610-03-7
    • EN300-7432763
    • rel-(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol hydrochloride
    • (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride
    • インチ: 1S/C9H17NO2.ClH/c11-7-5-9(3-1-2-4-9)10-6-8(7)12;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1
    • InChIKey: HEPYDZAPQYXBIR-KZYPOYLOSA-N
    • ほほえんだ: Cl.O[C@@H]1[C@@H](CNC2(C1)CCCC2)O

計算された属性

  • せいみつぶんしりょう: 207.1026065g/mol
  • どういたいしつりょう: 207.1026065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 166
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.5Ų

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7432763-0.5g
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, cis
2361610-03-7 95%
0.5g
$1046.0 2023-05-29
Enamine
EN300-7432763-10.0g
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, cis
2361610-03-7 95%
10g
$5774.0 2023-05-29
Enamine
EN300-7432763-2.5g
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, cis
2361610-03-7 95%
2.5g
$2631.0 2023-05-29
Enamine
EN300-7432763-0.05g
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, cis
2361610-03-7 95%
0.05g
$312.0 2023-05-29
Enamine
EN300-7432763-0.25g
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, cis
2361610-03-7 95%
0.25g
$666.0 2023-05-29
Enamine
EN300-7432763-0.1g
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, cis
2361610-03-7 95%
0.1g
$466.0 2023-05-29
Enamine
EN300-7432763-5.0g
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, cis
2361610-03-7 95%
5g
$3894.0 2023-05-29
Enamine
EN300-7432763-1.0g
rac-(8R,9S)-6-azaspiro[4.5]decane-8,9-diol hydrochloride, cis
2361610-03-7 95%
1g
$1343.0 2023-05-29

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride 関連文献

(8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochlorideに関する追加情報

Compound Introduction: (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride (CAS No: 2361610-03-7)

The compound (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride, identified by the CAS number 2361610-03-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the spirocyclic amine class, characterized by its unique structural framework that combines a nitrogen-containing heterocycle with a spiro linkage. The stereochemistry at the 8R and 9S positions is particularly noteworthy, as it influences the compound's biological activity and pharmacokinetic properties.

Recent research in medicinal chemistry has highlighted the importance of spirocyclic scaffolds in drug design due to their ability to enhance binding affinity and selectivity. The aza-spiro[4.5]decane core structure of this compound provides a rigid framework that can interact favorably with biological targets. Specifically, the presence of two hydroxyl groups at the 8,9-diol positions introduces polar functionalities that can modulate receptor interactions. The hydrochloride salt form enhances solubility and stability, making it more suitable for formulation and administration.

One of the most compelling aspects of this compound is its potential in the development of novel therapeutic agents. Studies have demonstrated that spirocyclic amines can exhibit inhibitory activity against various enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases. The (8R,9S)-configuration has been shown to optimize binding interactions with target proteins, leading to improved efficacy compared to other stereoisomers. This specificity is critical for minimizing side effects and maximizing therapeutic benefits.

In the context of current pharmaceutical research, this compound aligns with the growing trend toward rational drug design using computationally derived molecular models. Advanced computational techniques have been employed to predict the binding modes of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride with key biological targets such as kinases and G protein-coupled receptors (GPCRs). These simulations have provided valuable insights into how subtle modifications in the molecular structure can enhance potency and selectivity.

The hydroxyl groups at the 8,9-diol positions serve as critical pharmacophoric elements that can engage in hydrogen bonding interactions with polar residues in target proteins. This feature has been exploited in designing inhibitors for enzymes like protein kinase C (PKC) and phosphodiesterases (PDEs), which are implicated in numerous disease pathways. Preliminary experimental data suggest that this compound exhibits promising inhibitory activity against these targets, making it a candidate for further development.

Additionally, the spiro linkage in (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride contributes to conformational rigidity, which can improve oral bioavailability and metabolic stability. This structural attribute is particularly advantageous for drugs intended for systemic administration. The hydrochloride salt form further enhances these properties by improving solubility in aqueous media, facilitating formulation into tablets or injectable solutions.

Recent advances in synthetic chemistry have enabled efficient access to complex spirocyclic scaffolds like those found in this compound. Modern synthetic routes leverage transition-metal-catalyzed reactions and asymmetric methodologies to achieve high enantioselectivity during preparation. These techniques have reduced production costs and improved scalability, making it feasible to explore this compound's therapeutic potential further.

The biological evaluation of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride has revealed intriguing pharmacological profiles. In vitro assays have shown selective inhibition of certain kinases without significant off-target effects at comparable concentrations. This selectivity is crucial for developing drugs with minimal toxicities and improved patient tolerability. Furthermore, preliminary toxicology studies indicate that the compound exhibits low acute toxicity when administered orally or intravenously.

The stereochemical configuration at the 8R and 9S positions plays a pivotal role in determining the compound's pharmacological activity. Comparative studies have demonstrated that other stereoisomers of this spirocyclic amine exhibit significantly reduced potency or altered pharmacokinetic profiles. This underscores the importance of precise stereochemical control in drug development pipelines.

Future research directions include exploring derivative compounds generated by modifying functional groups or introducing additional substituents into the core scaffold. Such modifications may lead to enhanced potency or novel mechanisms of action against disease-related targets. Additionally, combination therapy approaches involving this compound with other bioactive molecules warrant investigation to evaluate synergistic effects.

The development of (8R,9S)-6-Azaspiro[4.5]decane-8,9-diol;hydrochloride represents a convergence of structural innovation and mechanistic understanding from medicinal chemistry research. Its unique structural features offer opportunities for addressing unmet medical needs across multiple therapeutic areas while adhering to stringent safety standards required for clinical translation.

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